molecular formula HNNa2O7S2 B8645778 Disodium hydroxyimidodisulphate CAS No. 31186-36-4

Disodium hydroxyimidodisulphate

Cat. No.: B8645778
CAS No.: 31186-36-4
M. Wt: 237.13 g/mol
InChI Key: NVFWJWFXBLSNIW-UHFFFAOYSA-L
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Description

Properties

CAS No.

31186-36-4

Molecular Formula

HNNa2O7S2

Molecular Weight

237.13 g/mol

IUPAC Name

disodium;N-hydroxy-N-sulfonatosulfamate

InChI

InChI=1S/H3NO7S2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h2H,(H,3,4,5)(H,6,7,8);;/q;2*+1/p-2

InChI Key

NVFWJWFXBLSNIW-UHFFFAOYSA-L

Canonical SMILES

N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Disodium Compounds

The following disodium salts are discussed in the evidence, each with distinct applications and properties:

Disodium Phosphate (Na₂HPO₄)

  • Applications :
    • Catalyst in organic synthesis (e.g., one-pot synthesis of chromenes via multi-component reactions) .
    • Food additive influencing bacterial growth: Reduces Shiga toxin-producing E. coli (STEC) growth and phage production at 2.5% concentration .
  • Rheological Impact: Not directly studied, but disodium fluorescein (a hydrophilic compound) reduces hydrophobic interactions in zein-based gels, suggesting disodium salts may alter matrix stability .
  • Stability : Shelf life of 24 months under proper storage .

Disodium Fluorescein

  • Applications :
    • Model compound in zein gel studies: Decreases elastic-viscous modulus gap in hydrophobic protein matrices, indicating hydrophilic interactions disrupt gel structure .
  • Contrast with Lipophilic Compounds: Bromophenol blue (lipophilic) increases modulus gaps in zein gels, highlighting divergent effects based on compound hydrophobicity .

FAD Disodium (Flavin Adenine Dinucleotide)

  • Applications :
    • Weak inhibitor of SARS-CoV-2 main protease (Mpro), with an IC₅₀ of 42.5 µM, outperforming candesartan cilexetil (67.4 µM) but less potent than tetracyclines (~20 µM) .
  • Structural Relevance : Contains a redox-active isoalloxazine ring, unlike simpler disodium salts.

Edetate Disodium

  • Applications :
    • Chelating agent in pharmaceuticals: USP standards emphasize purity and assay protocols .
  • Regulatory Status: Subject to harmonization updates in pharmacopeial monographs .

Disodium Mono(2-ethylhexyl) Sulfosuccinate

  • Applications :
    • Surfactant and laxative: USP reference standards ensure ≥99% purity for pharmaceutical use .

Data Table: Key Properties of Disodium Compounds

Compound Key Applications IC₅₀/Effective Concentration Stability/Storage Notable Interactions
Disodium Phosphate Catalyst, food additive 2.5% (bacterial inhibition) 24-month shelf life Reduces STEC phage production
FAD Disodium Protease inhibitor 42.5 µM Not specified Binds Mpro via redox activity
Disodium Fluorescein Rheology modifier 0.1–1% in gels Light-sensitive Disrupts hydrophobic gels
Edetate Disodium Chelating agent USP-grade purity Stable in solution Binds metal ions

Research Findings and Contrasts

  • Catalytic Efficiency : Disodium phosphate outperforms other salts in multi-component reactions due to its low cost and water solubility , whereas FAD disodium’s enzymatic role is niche .
  • Biological Interactions : Disodium phosphate reduces bacterial growth and toxin production , while sodium citrate at 2.5% increases Shiga toxin levels, illustrating concentration-dependent effects .
  • Hydrophilic vs. Lipophilic Effects : Hydrophilic disodium salts (e.g., fluorescein) weaken hydrophobic gel networks, whereas lipophilic agents enhance structural rigidity .

Limitations and Gaps

  • Disodium Hydroxyimidodisulphate : Absent from the evidence, limiting direct comparison. Based on naming conventions, it may share sulfonic acid groups with disodium sulfosuccinates (e.g., surfactant properties) or disulphonate salts (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) .
  • Structural Hypotheses : If containing imido and disulphate groups, it could exhibit unique redox or chelation properties distinct from the compounds analyzed here.

Preparation Methods

Reaction Setup and Conditions

The synthesis is conducted in a 5-liter flask equipped with an efficient stirrer and an ice-salt bath to maintain sub-zero temperatures. Key reactants include:

ReactantQuantityRole
Sodium carbonate3 molesNeutralizing agent
Sodium nitrite5.8 molesNitrite source
Sulfur dioxideExcessReducing agent

The reaction proceeds as follows:

  • Dissolution : Sodium carbonate (325 g) and sodium nitrite (420 g, 95% purity) are dissolved in 4 liters of distilled water.

  • Cooling : The mixture is cooled to -5°C to minimize side reactions.

  • Gas Introduction : Sulfur dioxide is bubbled into the solution at a rate that maintains the temperature below 0°C. The reaction typically completes within 4 hours, indicated by a drop in pH to acidic levels (pH < 7).

  • Endpoint Detection : A slight brown coloration precedes the pH shift, signaling the reduction of nitrite to hydroxylamine disulfonate.

The final solution contains approximately 1.2 M this compound, which is often used directly in subsequent reactions without isolation.

Critical Parameters and Optimization

Temperature Control

Maintaining temperatures below 0°C is essential to prevent the decomposition of intermediates. Elevated temperatures accelerate side reactions, including the formation of nitrous acid (HNO₂), which propagates decomposition via radical chain mechanisms.

Stoichiometric Balance

The molar ratio of sodium nitrite to sodium carbonate (5.8:3) ensures excess nitrite for complete reduction. Sulfur dioxide acts as both a reducing agent and a pH modulator, converting nitrite (NO₂⁻) to hydroxylamine disulfonate (HN(OH)(SO₃)₂²⁻).

pH Management

The reaction’s acidic phase (pH 3.5–4) is critical for stabilizing the product. Alkaline conditions (pH > 10) promote decomposition into hydroxylamine trisulfonate, while highly acidic environments accelerate nitrosation byproducts.

Comparative Analysis of Synthetic Approaches

While the method above is the most widely documented, alternative routes have been explored in historical literature:

Electrochemical Reduction

Early attempts involved the electrolytic reduction of nitrite in sulfonic acid media. However, poor selectivity and low yields (≤40%) limited its practicality.

Solid-State Synthesis

Dry reactions between sodium sulfite and hydroxylamine salts were reported in the 1960s but abandoned due to hazardous nitrogen oxide emissions.

Industrial and Laboratory Applications

The in-situ generation of this compound is preferred in oxime synthesis due to its avoidance of isolation steps. For example:

  • Oxime Formation : Carbonyl compounds react with the hydroxylamine moiety at 50–60°C, followed by neutralization to precipitate oximes .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for disodium hydroxyimidodisulphate, and how can purity (>98%) be validated?

  • Methodological Answer : Synthesis typically involves sulfonation and hydroxylation under controlled pH (6–8) and temperature (40–60°C). Post-synthesis, purity can be validated using:

  • High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.
  • Elemental Analysis to confirm stoichiometry (e.g., Na:S:O ratios).
  • Thermogravimetric Analysis (TGA) to assess hygroscopicity and thermal stability.
    • Data Table :
ParameterTypical ValueInstrumentation
Purity Threshold≥98%HPLC (C18 column)
Stoichiometric Ratio2:1:4 (Na:S:O)CHNS Analyzer
Decomposition Temp220–250°CTGA (N₂ atmosphere)
  • Note : Contaminants like residual sulfites should be monitored via ion chromatography .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines:

  • Temperature : 25°C (ambient), 40°C (accelerated), and 60°C (stress).
  • Humidity : 60% RH (standard) vs. 75% RH (high humidity).
  • Analytical Endpoints : pH changes, crystalline structure (via XRD), and oxidative degradation (FTIR for –OH and –SO₃ groups).
    • Key Consideration : Stability correlates with packaging (airtight containers prevent deliquescence) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with transition metals?

  • Methodological Answer : Contradictions often arise from pH-dependent ligand behavior. A systematic approach includes:

  • pH Titration Studies : Map coordination behavior across pH 2–12.
  • Spectroscopic Analysis : UV-Vis for d-d transitions (e.g., Cu²⁺ complexes) and EPR for paramagnetic species.
  • Comparative Kinetic Studies : Track reaction rates under inert (N₂) vs. aerobic conditions.
    • Example : Conflicting data on Fe³+ complexation may stem from oxidation of Fe²+ impurities; use chelating agents (EDTA) to isolate variables .

Q. What advanced analytical techniques are optimal for characterizing this compound’s role in catalytic cycles?

  • Methodological Answer :

  • In Situ Raman Spectroscopy : Monitor intermediate species during redox reactions.
  • X-ray Absorption Spectroscopy (XAS) : Resolve local electronic structure around sulfur atoms.
  • Isotope Labeling (¹⁸O/³⁴S) : Trace oxygen/sulfur transfer pathways.
    • Data Interpretation : Pair experimental data with DFT calculations to validate proposed mechanisms .

Q. How can researchers address low reproducibility in this compound’s bioactivity assays?

  • Methodological Answer : Common issues include batch-to-batch variability and solvent interactions. Mitigation strategies:

  • Standardized Solvent Systems : Use PBS (pH 7.4) instead of unbuffered solutions.
  • Batch Authentication : NMR fingerprinting (¹H/¹³C) to confirm structural consistency.
  • Positive/Negative Controls : Include ascorbic acid (antioxidant control) and EDTA (metal chelation control).
    • Case Study : Bioactivity discrepancies in cell studies may arise from trace metal contamination; use ICP-MS to quantify metal ions .

Contradictory Data Analysis Framework

Table 1 : Common Sources of Contradiction and Resolution Strategies

IssueResolution StrategyReferences
Variable catalytic efficiencyStandardize substrate/precursor ratios
Divergent thermal stabilityControl humidity during TGA/DSC
Inconsistent bioassay resultsValidate cell line sensitivity via MTT assays

Key Methodological Recommendations

  • Synthesis : Use Schlenk lines for oxygen-sensitive reactions.
  • Characterization : Combine XRD (crystalline phase) with SAXS (amorphous content).
  • Data Validation : Cross-reference with computational models (e.g., Gaussian for vibrational spectra).

Note : Avoid reliance on commercial databases (e.g., BenchChem); prioritize peer-reviewed journals and institutional guidelines .

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